5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of 3,4,5-trifluorophenylhydrazine: This intermediate is prepared by reacting 3,4,5-trifluoroaniline with hydrazine hydrate under reflux conditions.
Cyclization: The 3,4,5-trifluorophenylhydrazine is then reacted with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring. This step is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Amination: The final step involves the introduction of the amine group at the 3-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluorophenyl group to a difluorophenyl or monofluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Ammonia, primary amines; reactions are conducted under mild conditions, often in aqueous or alcoholic solvents.
Major Products
Oxidation: Pyrazole N-oxides
Reduction: Difluorophenyl or monofluorophenyl derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trifluorophenylboronic acid
- 4-(aminosulfonyl)-N-[(3,4,5-trifluorophenyl)methyl]-benzamide
- 3,3’-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
Uniqueness
5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The trifluorophenyl group enhances its stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C9H6F3N3 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H6F3N3/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)15-14-7/h1-3H,(H3,13,14,15) |
InChI Key |
VHTYSEWALCWTAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CC(=NN2)N |
Origin of Product |
United States |
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